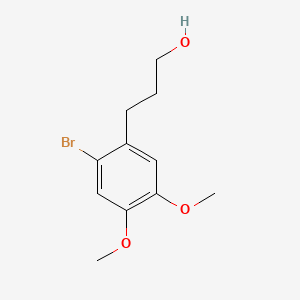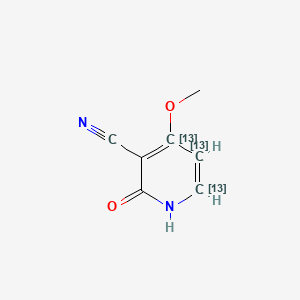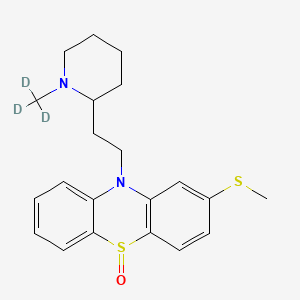
Thioridazine-d3 5-Sulfoxide
概要
説明
Thioridazine-d3 5-Sulfoxide is a deuterated derivative of thioridazine, a phenothiazine antipsychotic drug. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of thioridazine. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing metabolic pathways.
作用機序
Target of Action
Thioridazine-d3 5-Sulfoxide, a derivative of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . It also interacts with alpha-adrenergic receptors and influences the release of hypothalamic and hypophyseal hormones . In addition, it has been found to inhibit Penicillin-binding proteins PBP and PBPa , which are crucial in the cell wall synthesis of bacteria .
Mode of Action
This compound blocks the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, thereby reducing dopamine neurotransmission . It also blocks the alpha-adrenergic effect, leading to a decrease in the release of hypothalamic and hypophyseal hormones . This results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone . In the context of antimicrobial activity, it inhibits the Penicillin-binding proteins, disrupting the bacterial cell wall synthesis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It modifies cytoskeleton dynamics, triggering Ca2+ overload and toxic reactive oxygen species accumulation . This leads to mitochondrial depolarization and apoptosis . In the context of antimicrobial activity, it disrupts the cell wall synthesis pathway in bacteria .
Pharmacokinetics
This compound is a derivative of Thioridazine, which is known to have incomplete bioavailability . It is metabolized in the liver, at least partly mediated by CYP2D6 , into sulfoxide derivatives . The elimination half-life of Thioridazine is around 21-24 hours .
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces autophagy in GBM cell lines and upregulates AMPK activity . In the context of antimicrobial activity, it exhibits enhanced activity against Gram-positive bacteria, particularly methicillin- and ciprofloxacin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action of this compound. For instance, the compound’s antimicrobial activity can be enhanced by laser irradiation . Moreover, the bacteriotoxic activity of Thioridazine is significantly reduced by phototransformation .
生化学分析
Biochemical Properties
These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring
Cellular Effects
Thioridazine, from which Thioridazine-d3 5-Sulfoxide is derived, has been shown to have potent effects on various types of cells. For instance, it has been found to induce autophagy in GBM cell lines and upregulate AMPK activity . It is also known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depress the release of hypothalamic and hypophyseal hormones, and affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
Thioridazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Temporal Effects in Laboratory Settings
Studies on Thioridazine have shown that it has potent effects on basal ganglia dopamine in rats and hamsters .
Dosage Effects in Animal Models
Thioridazine has been shown to have a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg .
Metabolic Pathways
Thioridazine is known to be extensively metabolized, with one of its metabolites being Thioridazine 5-Sulfoxide .
Transport and Distribution
Studies on Thioridazine have shown that it is distributed in serum or tissue and accumulates in all tissues studied .
Subcellular Localization
Studies on D2 receptors, which are the main targets of Thioridazine, have shown that they appear as puncta-like structures along the surface of dendrites and soma of dopamine neurons .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 5-Sulfoxide involves the oxidation of thioridazine-d3. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling of the compound.
化学反応の分析
Types of Reactions: Thioridazine-d3 5-Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Thioridazine-d3 5-Sulfone.
Reduction: Thioridazine-d3.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
Thioridazine-d3 5-Sulfoxide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of thioridazine.
Biology: Investigating the interaction of thioridazine metabolites with biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of thioridazine and its metabolites.
Industry: Developing analytical methods for the detection and quantification of thioridazine and its metabolites in various matrices.
類似化合物との比較
Thioridazine: The parent compound, used as an antipsychotic.
Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.
Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.
Uniqueness: Thioridazine-d3 5-Sulfoxide is unique due to its deuterium labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the pharmacokinetics of thioridazine. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry.
特性
IUPAC Name |
2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDFFVBQCMLXIE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858476 | |
| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330076-56-6 | |
| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


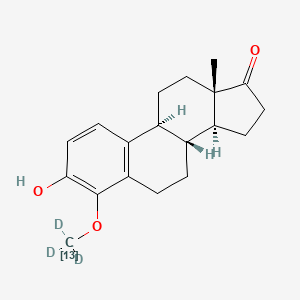





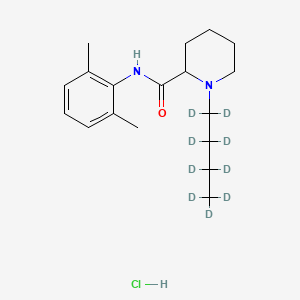
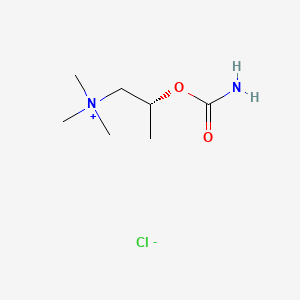
![N,N',N''-[Nitrilotris(2,1-ethanediylthio-2,1-ethanediyl)]tris[5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B588519.png)


